molecular formula C13H15ClN2O2S B2424278 5-chloro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)thiophene-2-carboxamide CAS No. 1795481-79-6

5-chloro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)thiophene-2-carboxamide

Cat. No.: B2424278
CAS No.: 1795481-79-6
M. Wt: 298.79
InChI Key: SRVCMHVWBLYUHD-UHFFFAOYSA-N
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Description

5-chloro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)thiophene-2-carboxamide is an organic compound that features a thiophene ring substituted with a carboxamide group, a hydroxypropyl group, and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)thiophene-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the thiophene ring: The thiophene ring can be synthesized through a series of reactions involving sulfur and a suitable diene.

    Introduction of the carboxamide group: This step involves the reaction of the thiophene ring with a suitable amine to form the carboxamide group.

    Addition of the hydroxypropyl group: The hydroxypropyl group can be introduced through a reaction involving a suitable alcohol and an alkylating agent.

    Incorporation of the pyrrole ring: The pyrrole ring is introduced through a cyclization reaction involving a suitable precursor.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carboxamide group can be reduced to form an amine.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include nucleophiles such as amines and thiols.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

5-chloro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)thiophene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-N-(3-hydroxy-3-(1H-pyrrol-2-yl)propyl)thiophene-2-carboxamide: Similar structure but lacks the methyl group on the pyrrole ring.

    5-chloro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)furan-2-carboxamide: Similar structure but contains a furan ring instead of a thiophene ring.

Uniqueness

5-chloro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)thiophene-2-carboxamide is unique due to the specific combination of functional groups and the presence of both a thiophene and pyrrole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-chloro-N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O2S/c1-16-8-2-3-9(16)10(17)6-7-15-13(18)11-4-5-12(14)19-11/h2-5,8,10,17H,6-7H2,1H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRVCMHVWBLYUHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CCNC(=O)C2=CC=C(S2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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